molecular formula C16H18N2O4 B11400064 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B11400064
M. Wt: 302.32 g/mol
InChI Key: NTIIQVTVLXJMHI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenoxy group and a tetrahydrobenzoxazolyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the methoxyphenoxy intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Formation of the tetrahydrobenzoxazolyl intermediate: This step involves the cyclization of an appropriate precursor to form the tetrahydrobenzoxazolyl ring.

    Coupling of intermediates: The final step involves the coupling of the methoxyphenoxy intermediate with the tetrahydrobenzoxazolyl intermediate in the presence of an acylating agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(4-chlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H18N2O4/c1-20-11-6-8-12(9-7-11)21-10-15(19)17-16-13-4-2-3-5-14(13)18-22-16/h6-9H,2-5,10H2,1H3,(H,17,19)

InChI Key

NTIIQVTVLXJMHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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